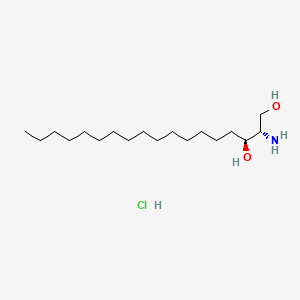

Safingol Hydrochloride

Description

See also: Safingol (has active moiety).

Properties

CAS No. |

139755-79-6 |

|---|---|

Molecular Formula |

C18H40ClNO2 |

Molecular Weight |

338.0 g/mol |

IUPAC Name |

(2S,3S)-2-aminooctadecane-1,3-diol;hydrochloride |

InChI |

InChI=1S/C18H39NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17-18,20-21H,2-16,19H2,1H3;1H/t17-,18-;/m0./s1 |

InChI Key |

BEHHCQFBLOARIX-APTPAJQOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O.Cl |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O.Cl |

Other CAS No. |

139755-79-6 |

Synonyms |

2-aminooctadecane-1,3-diol dihydrosphingosine erythro-D-sphinganine safingol safingol hydrochloride safingol, ((R*,S*)-(+-))-isomer safingol, (R-(R*,R*))-isomer safingol, (S-(R*,S*))-isomer saginfol SPC 100270 SPC-100270 sphinganine threo-dihydrosphingosine |

Origin of Product |

United States |

Foundational & Exploratory

Safingol Hydrochloride: A Deep Dive into its Anticancer Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Safingol Hydrochloride (L-threo-dihydrosphingosine) is a synthetic sphingolipid analogue that has garnered significant interest in oncology for its multi-faceted mechanism of action against cancer cells. Primarily recognized as a potent inhibitor of Protein Kinase C (PKC) and a putative inhibitor of Sphingosine Kinase 1 (SphK1), Safingol disrupts key signaling pathways crucial for cancer cell proliferation, survival, and drug resistance. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Safingol's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanisms of Action

Safingol's efficacy in cancer therapy stems from its ability to modulate multiple cellular processes, primarily through the inhibition of key kinases and the subsequent impact on downstream signaling cascades.

Inhibition of Protein Kinase C (PKC)

Safingol acts as a specific inhibitor of PKC, a family of serine/threonine kinases that are pivotal in regulating cellular processes like proliferation, differentiation, and apoptosis.[1] By competitively binding to the regulatory domain of PKC, Safingol prevents its activation, thereby attenuating downstream signaling pathways that promote cancer cell growth and survival.[2]

Inhibition of Sphingosine Kinase 1 (SphK1)

Safingol is also a putative competitive inhibitor of SphK1, an enzyme that catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[3][4] The balance between the pro-apoptotic sphingolipids (ceramide and sphingosine) and the pro-survival S1P, often referred to as the "sphingolipid rheostat," is critical in determining cell fate. By inhibiting SphK1, Safingol shifts this balance towards apoptosis by decreasing the levels of S1P.[3][4]

Induction of Apoptosis

A primary outcome of Safingol treatment in cancer cells is the induction of apoptosis, or programmed cell death. This is achieved through both PKC and SphK1 inhibition, leading to the activation of pro-apoptotic machinery. Studies have shown that Safingol can induce apoptosis in various cancer cell lines, and significantly potentiates the apoptotic effects of conventional chemotherapeutic agents like Mitomycin C.[1][5] This pro-apoptotic effect appears to be independent of the p53 tumor suppressor status of the cancer cells.[1]

Induction of Autophagy

In addition to apoptosis, Safingol has been demonstrated to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[6][7] This autophagic response is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and metabolism.[7] While autophagy can sometimes promote cell survival, in the context of Safingol treatment, it is often associated with a non-apoptotic form of cell death.[6]

Generation of Reactive Oxygen Species (ROS)

Safingol treatment has been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[6] The resulting oxidative stress can lead to cellular damage and contribute to cell death, primarily through necrosis.[6] The generation of ROS appears to be a key mediator of Safingol-induced cytotoxicity and autophagy.[6]

Quantitative Data on Safingol's Effects

The following tables summarize the quantitative data from various studies, illustrating the dose-dependent effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| SK-GT-5 | Gastric Cancer | Not specified for cytotoxicity; 50 µM used for apoptosis studies | - | - |

| MKN-74 | Gastric Cancer | Not specified for cytotoxicity; 50 µM used for apoptosis studies | - | - |

| MDA-MB-231 | Breast Cancer | Not specified, but effects seen at 2-10 µM | 48 | 7-AAD Staining |

| HT-29 | Colon Cancer | Not specified, but effects seen at 2-10 µM | 48 | 7-AAD Staining |

| H295R | Adrenocortical Carcinoma | 5 | 72 | Viability Assay |

| JIL-2266 | Adrenocortical Carcinoma | 4 | 72 | Viability Assay |

| MUC-1 | Adrenocortical Carcinoma | 3 | 72 | Viability Assay |

| TVBF-7 | Adrenocortical Carcinoma | 8 | 72 | Viability Assay |

Table 2: Effect of this compound on Apoptosis and Cell Viability

| Cell Line | Treatment | % Apoptotic Cells (Mean ± SD) | % Reduction in Cell Viability (Mean ± SD) |

| SK-GT-5 | Safingol (50 µM) | 2 ± 1 | - |

| SK-GT-5 | Mitomycin C (5 µg/mL) | 18 ± 1 | - |

| SK-GT-5 | Safingol + Mitomycin C | 39 ± 1 | - |

| MKN-74 | Safingol (50 µM) | 8 ± 3 | - |

| MKN-74 | Mitomycin C (5 µg/mL) | 40 ± 4 | - |

| MKN-74 | Safingol + Mitomycin C | 83 ± 4 | - |

| H295R | Safingol (5 µM) | - | 52.30 ± 32.51 |

| JIL-2266 | Safingol (4 µM) | - | 51.96 ± 58.91 |

| MUC-1 | Safingol (3 µM) | - | 30.38 ± 20.90 |

| TVBF-7 | Safingol (8 µM) | - | 51.52 ± 57.50 |

Table 3: Effect of this compound on Caspase Activity

| Cell Line | Treatment | % Increase in Caspase 3/7 Activity (Mean ± SD) |

| H295R | Safingol (7.5 µM) | 146.73 ± 197.5 |

| JIL-2266 | Safingol (4 µM) | 141.6 ± 68.8 |

| MUC-1 | Safingol (5 µM) | 38.20 ± 61.6 |

| TVBF-7 | Safingol (8 µM) | 250.14 ± 258.6 |

Signaling Pathways Affected by this compound

Safingol's primary targets, PKC and SphK1, are upstream regulators of major signaling pathways implicated in cancer. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Caption: Inhibition of Protein Kinase C (PKC) by this compound.

References

- 1. The role of reactive oxygen species and autophagy in safingol-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. style | Graphviz [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor safingol in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of reactive oxygen species and autophagy in safingol-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

L-threo-dihydrosphingosine (Safingol): A Technical Guide to its Signaling Pathways and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-threo-dihydrosphingosine, also known as safingol, is a synthetic stereoisomer of the endogenous sphinganine. Initially investigated as a protein kinase C (PKC) inhibitor, its mechanism of action is now understood to be more complex, involving the modulation of critical signaling pathways that regulate cell fate. This technical guide provides an in-depth overview of the signaling pathways modulated by L-threo-dihydrosphingosine, its impact on cellular processes such as apoptosis and autophagy, and its potential as a therapeutic agent, particularly in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1] The balance between pro-apoptotic sphingolipids, such as ceramide, and pro-survival sphingolipids, like sphingosine-1-phosphate (S1P), is critical for maintaining cellular homeostasis and is often dysregulated in diseases like cancer.[1] L-threo-dihydrosphingosine (safingol) is a synthetic sphingolipid analog that has garnered significant interest for its anti-cancer properties.[2][3] This document serves as a comprehensive resource on the signaling mechanisms of safingol, providing detailed information for researchers and drug developers.

Core Signaling Pathways of L-threo-dihydrosphingosine

L-threo-dihydrosphingosine exerts its cellular effects by modulating several key signaling pathways. Its primary modes of action are through the inhibition of Protein Kinase C (PKC) and Sphingosine Kinase (SphK), which in turn affects downstream pathways like the PI3K/Akt/mTOR and MAPK/ERK cascades.

Inhibition of Protein Kinase C (PKC)

L-threo-dihydrosphingosine was first identified as an inhibitor of PKC.[3][4] It competitively binds to the regulatory domain of PKC, preventing its activation.[4] PKC is a family of serine/threonine kinases that are central to many signal transduction pathways, and their aberrant activation is often implicated in tumorigenesis.[4]

Figure 1: L-threo-dihydrosphingosine inhibits Protein Kinase C.

Inhibition of Sphingosine Kinase (SphK)

L-threo-dihydrosphingosine is also a potent competitive inhibitor of Sphingosine Kinase (SphK), with a Ki of approximately 5 µM.[5] SphK is the enzyme responsible for phosphorylating sphingosine to produce the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[5] By inhibiting SphK, safingol disrupts the balance of the "sphingolipid rheostat," leading to a decrease in S1P levels and a potential increase in pro-apoptotic ceramide.[1][5]

Figure 2: L-threo-dihydrosphingosine inhibits Sphingosine Kinase.

Modulation of PI3K/Akt/mTOR and MAPK/ERK Pathways

The inhibition of PKC and SphK by L-threo-dihydrosphingosine has downstream consequences on other major signaling pathways. It has been shown to inhibit the phosphorylation of critical components of the PI3K/Akt/mTOR pathway, including Akt and p70S6k, as well as the MAPK/ERK pathway.[6] These pathways are central regulators of cell growth, proliferation, and survival, and their inhibition contributes to the anti-cancer effects of safingol.[6][7]

Figure 3: Downstream pathway modulation by L-threo-dihydrosphingosine.

Cellular Effects of L-threo-dihydrosphingosine

The modulation of the aforementioned signaling pathways by L-threo-dihydrosphingosine results in significant cellular effects, primarily the induction of apoptosis and autophagy.

Induction of Apoptosis

L-threo-dihydrosphingosine has been shown to induce apoptosis in various cancer cell lines.[8][9] This programmed cell death is often accompanied by DNA fragmentation and the activation of caspases.[9][10] The pro-apoptotic effects of safingol are linked to its ability to alter the expression of Bcl-2 family proteins, such as decreasing the levels of anti-apoptotic Bcl-xL and increasing the levels of pro-apoptotic Bax.[10][11]

Induction of Autophagy

In addition to apoptosis, L-threo-dihydrosphingosine can induce autophagy, a process of cellular self-digestion.[6][12] Interestingly, this induction of autophagy by safingol appears to be ceramide-independent and is instead linked to its inhibition of PKC and the PI3K pathway.[6][12] In some cancer cell lines, autophagy is the predominant mechanism of cell death induced by safingol.[6]

Quantitative Data

The following tables summarize the quantitative data available for L-threo-dihydrosphingosine's activity.

Table 1: Inhibitory Concentrations of L-threo-dihydrosphingosine

| Target | IC50 / Ki | Cell Line / System | Reference |

| Protein Kinase C (PKC) | IC50 = 40 µM | In vitro | [13] |

| Sphingosine Kinase (SphK) | Ki ≈ 5 µM | In vitro | [5] |

Table 2: Effects of L-threo-dihydrosphingosine on Cancer Cell Lines

| Cell Line | Effect | Concentration | Reference |

| HCT116 (Colon Cancer) | Dose-dependent increase in ceramide | 1 to 12 µM | [14] |

| HCT116 (Colon Cancer) | 17±2% autophagy induction | 12 µM | [14] |

| Human promyelocytic leukemia HL-60 | Apoptosis induction | - | [10] |

| Androgen-independent human prostatic carcinoma DU-145 | Apoptosis induction, suppression of Bcl-xL | - | [10] |

| HER2-positive breast cancer cells | Synergistic antiproliferative effect with 2'-nitroflavone | - | [11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protein Kinase C (PKC) Activity Assay

This protocol is adapted from commercially available radioactive kinase assay kits.

Materials:

-

Purified PKC enzyme or cell lysate containing PKC

-

PKC substrate peptide (e.g., QKRPSQRSKYL)

-

L-threo-dihydrosphingosine (inhibitor)

-

Lipid activator (phosphatidylserine and diacylglycerol)

-

[γ-³²P]ATP

-

Assay Dilution Buffer (ADB)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the substrate cocktail, lipid activator, and either the inhibitor (L-threo-dihydrosphingosine) or ADB (for control).

-

Add the PKC enzyme preparation (25-100ng purified enzyme or 10-200µg protein from immunoprecipitate) to the reaction mixture.

-

Initiate the reaction by adding the diluted [γ-³²P]ATP mixture.

-

Incubate the reaction for 10 minutes at 30°C.

-

Stop the reaction by spotting a 25µl aliquot onto the center of a numbered P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

Sphingosine Kinase (SphK) Activity Assay

This protocol is based on a rapid, non-chromatographic method.

Materials:

-

Purified SphK enzyme or cell lysate

-

D-erythro-sphingosine (substrate)

-

L-threo-dihydrosphingosine (inhibitor)

-

[γ-³³P]ATP

-

SphK reaction buffer (e.g., 32.5 mM HEPES pH 7.5, 0.005% BRIJ 35, 5 µM MgCl₂, 0.5 mM EGTA)

-

96-well FlashPlates®

-

Microplate scintillation counter

Procedure:

-

In a 96-well FlashPlate®, prepare the reaction mixture containing SphK buffer, D-erythro-sphingosine, and the inhibitor (L-threo-dihydrosphingosine) or control vehicle.

-

Add the SphK enzyme preparation (e.g., 2 µg of protein from cell lysate).

-

Initiate the reaction by adding [γ-³³P]ATP (e.g., 250 µM, 0.7 µCi per well).

-

Incubate at 37°C for a specified time (e.g., 20 minutes).

-

Wash the plates twice with phosphate-buffered saline.

-

Measure the bound radionuclide (representing the phosphorylated product) using a microplate scintillation counter.

Assessment of Autophagy by Acridine Orange Staining and Flow Cytometry

Materials:

-

Cultured cells treated with L-threo-dihydrosphingosine

-

Acridine Orange (1 mg/ml stock solution in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Culture cells to the desired confluency and treat with L-threo-dihydrosphingosine for the desired time. Include untreated and positive controls.

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cell pellet in PBS and add Acridine Orange to a final concentration of 1 µg/ml.

-

Incubate the cells at 37°C for 15 minutes in the dark.

-

Wash the cells twice with PBS to remove excess stain.

-

Resuspend the cells in PBS for immediate analysis by flow cytometry.

-

Analyze the green (cytoplasm and nucleus) and red (acidic vesicular organelles) fluorescence. An increase in the red/green fluorescence intensity ratio indicates an increase in autophagy.[15]

Western Blot for LC3 and Phosphorylated Proteins

Materials:

-

Cell lysates from L-threo-dihydrosphingosine-treated cells

-

SDS-PAGE gels (e.g., 4-20% gradient for LC3)

-

PVDF membrane (0.2 µm for LC3)

-

Primary antibodies (e.g., anti-LC3, anti-phospho-Akt, anti-phospho-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells in a suitable buffer (e.g., RIPA buffer) and determine protein concentration.

-

Load equal amounts of protein (e.g., 40 µ g/lane ) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. For LC3, the conversion from LC3-I to the faster-migrating lipidated form, LC3-II, is indicative of autophagy induction.[16]

Figure 4: A generalized workflow for studying L-threo-dihydrosphingosine.

Therapeutic Potential and Clinical Studies

L-threo-dihydrosphingosine (safingol) has been investigated in clinical trials as an anti-cancer agent, often in combination with conventional chemotherapy.[5] A phase I clinical trial of safingol in combination with cisplatin in patients with advanced solid tumors demonstrated that the combination was safe and tolerable.[2][5] The study also showed evidence of target inhibition with a dose-dependent reduction in plasma S1P levels.[5] The recommended phase 2 dose was determined to be 840 mg/m² of safingol and 60 mg/m² of cisplatin every 3 weeks.[5] These findings support the further clinical development of safingol as a potential therapeutic agent.

Conclusion

L-threo-dihydrosphingosine is a multi-targeted agent that disrupts key signaling pathways involved in cancer cell proliferation and survival. Its ability to inhibit both PKC and SphK, leading to the induction of apoptosis and autophagy, makes it a promising candidate for cancer therapy. This technical guide has provided a comprehensive overview of its mechanisms of action, along with detailed experimental protocols and quantitative data, to serve as a valuable resource for the scientific community. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from treatment with this agent.

References

- 1. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I clinical trial of safingol in combination with cisplatin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of ceramide phosphorylethanolamines containing saturated and unsaturated sphingoid base cores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase I trial of intravenous fenretinide (4-HPR) plus safingol in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingosine induces apoptosis in androgen-independent human prostatic carcinoma DU-145 cells by suppression of bcl-X(L) gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic effect of the sphingosine kinase inhibitor safingol in combination with 2'-nitroflavone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

An In-Depth Technical Guide on Safingol Hydrochloride's Role in Sphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Safingol (L-threo-dihydrosphingosine) is a synthetic stereoisomer of the endogenous sphinganine.[1] As a key modulator of sphingolipid metabolism, it primarily functions as a competitive inhibitor of both Sphingosine Kinase (SphK) and Protein Kinase C (PKC).[1][2][3][4] This dual inhibitory action disrupts the critical balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), making Safingol a compound of significant interest in oncology and cell signaling research. By inhibiting SphK, Safingol blocks the phosphorylation of sphingosine to S1P, leading to a decrease in circulating S1P levels and a potential accumulation of sphingosine and, subsequently, ceramide.[5] Its inhibition of PKC isoforms interferes with numerous downstream signaling pathways involved in cell proliferation and survival.[1] This guide provides a comprehensive overview of Safingol's mechanism of action, its quantitative effects on key metabolic enzymes, detailed experimental protocols for its study, and visualizations of its role in cellular pathways.

Introduction to Sphingolipid Metabolism

Sphingolipid metabolism is a complex network of interconnected pathways that produce a variety of bioactive lipids crucial for cellular structure and signaling. A central concept in this field is the "sphingolipid rheostat," which describes the balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P).[6] This balance is largely regulated by the enzyme Sphingosine Kinase (SphK), which catalyzes the conversion of sphingosine to S1P.[7] An upregulation of SphK is observed in numerous cancers and is linked to tumor growth, chemoresistance, and poor patient prognosis.[7] Consequently, inhibitors of this pathway, such as Safingol Hydrochloride, are valuable tools for research and potential therapeutic agents.

Mechanism of Action of this compound

Safingol, chemically known as L-threo-dihydrosphingosine, exerts its biological effects primarily through the competitive inhibition of two key enzyme families:

-

Sphingosine Kinase (SphK): As a sphingosine analog, Safingol competitively inhibits SphK1 and SphK2, the two known isoforms of the enzyme.[4][7] This inhibition prevents the ATP-dependent phosphorylation of sphingosine, thereby blocking the formation of S1P.[7][8] This action is critical as it shifts the sphingolipid rheostat towards an accumulation of pro-apoptotic precursors. Clinical studies have demonstrated that administration of Safingol leads to a dose-dependent reduction in plasma S1P levels.[5]

-

Protein Kinase C (PKC): Safingol is also a potent inhibitor of several PKC isoforms, including PKCα, PKCβ-I, PKCδ, and PKCε.[1][4] It competitively binds to the regulatory domain of PKC, interfering with downstream signaling cascades that govern cell proliferation, differentiation, and survival.[9] The inhibition of both PKC and SphK pathways contributes to Safingol's potent anti-proliferative and pro-autophagic effects in tumor cells.[1]

Despite its non-natural stereochemistry, Safingol can be metabolized by cells. It is primarily N-acylated to form L-threo-dihydroceramide, which, unlike its natural counterpart, is not readily desaturated and tends to accumulate or be converted into dihydrosphingomyelin.[10]

Quantitative Data: Inhibitory Activity

The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported inhibitory values for Safingol and related sphingosine analogs.

| Compound | Target Enzyme | IC50 Value (µM) | Notes |

| D,L-threo-dihydrosphingosine (Safingol) | Sphingosine Kinase (general) | ~10 | Also a potent PKC inhibitor.[4][7] |

| N,N-dimethylsphingosine (DMS) | Sphingosine Kinase (general) | ~5 | Non-selective for SphK isoforms.[7] |

Note: Specific IC50 values can vary depending on the assay conditions, enzyme source (SphK1 vs. SphK2), and substrate concentrations.

Key Experimental Protocols

This section provides detailed methodologies for assessing the impact of this compound on sphingolipid metabolism.

In Vitro Sphingosine Kinase (SphK) Activity Assay

This protocol is designed to measure the direct inhibitory effect of Safingol on SphK activity using a purified enzyme source.

Objective: To determine the IC50 of Safingol for SphK1 or SphK2.

Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to the substrate sphingosine, producing radiolabeled S1P. The amount of radioactive S1P formed is inversely proportional to the inhibitory activity of the compound being tested.[11]

Materials:

-

Recombinant human SphK1 or SphK2 enzyme.

-

D-erythro-sphingosine (substrate).

-

[γ-³³P]ATP.[11]

-

This compound.

-

SphK reaction buffer (e.g., 20 mM Tris-Cl pH 7.4, 10 mM MgCl₂, 1 mM 2-mercaptoethanol, etc.).[12]

-

96-well FlashPlates® or similar scintillation proximity assay plates.[11]

-

Microplate scintillation counter.

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in the SphK reaction buffer.

-

Reaction Setup: In a 96-well plate, combine the SphK enzyme, sphingosine substrate, and varying concentrations of Safingol.

-

Initiation: Start the reaction by adding [γ-³³P]ATP to each well (e.g., to a final concentration of 250 µM).[11]

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes).[11]

-

Termination and Washing: Stop the reaction and wash the plates twice with phosphate-buffered saline (PBS) to remove unbound radiolabel.[11]

-

Detection: Measure the bound radionuclide corresponding to the generated S1P using a microplate scintillation counter.[11]

-

Data Analysis: Plot the scintillation counts against the logarithm of the Safingol concentration. Use non-linear regression analysis to calculate the IC50 value.

Cellular Ceramide and S1P Level Measurement

This protocol outlines the procedure for quantifying changes in intracellular sphingolipid levels in response to Safingol treatment.

Objective: To measure the effect of Safingol on the ceramide/S1P rheostat in a cellular context.

Principle: Cells are treated with Safingol, after which lipids are extracted. The levels of specific sphingolipids (ceramide, sphingosine, S1P) are then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][13]

Materials:

-

This compound.

-

Cell culture medium and supplements.

-

Lipid extraction solvents (e.g., methanol, chloroform).

-

Internal standards for each lipid class to be quantified.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.

Methodology:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 2-24 hours).[12]

-

Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

-

Lipid Extraction: Perform a lipid extraction using a standard method, such as the Bligh-Dyer or Folch procedure. Add internal standards prior to extraction to correct for sample loss.

-

Sample Preparation: Dry the lipid extract under nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the different lipid species using a suitable chromatography column and detect them using the mass spectrometer in a selected reaction monitoring (SRM) mode.[14]

-

Quantification: Quantify the amount of each sphingolipid by comparing the peak area of the endogenous lipid to that of its corresponding internal standard. Normalize the results to total protein or cell number.

Visualizations: Pathways and Workflows

Sphingolipid Metabolism and Safingol's Points of Inhibition

Caption: Safingol inhibits SphK, shifting the balance from pro-survival S1P to pro-apoptotic precursors.

Experimental Workflow for Cellular Sphingolipid Analysis

Caption: Workflow for quantifying cellular sphingolipid changes after Safingol treatment.

Logical Diagram of Safingol's Dual Inhibitory Mechanism

References

- 1. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 9. Safingol | C18H39NO2 | CID 3058739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Safingol Hydrochloride: A Technical Guide on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safingol, the synthetic L-threo stereoisomer of endogenous D-erythro-sphinganine, has emerged as a significant molecule in cancer research.[1][2] Initially identified as a potent inhibitor of protein kinase C (PKC), further studies have elucidated its role as a competitive inhibitor of sphingosine kinase (SphK), a critical enzyme in the sphingolipid signaling pathway.[1][3] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of Safingol Hydrochloride. It details its mechanism of action, focusing on the inhibition of key signaling pathways such as PI3K/Akt/mTOR and MAPK, leading to autophagic cell death in solid tumor cells.[1][2] This document also summarizes key quantitative data from preclinical and clinical studies and provides detailed experimental protocols for its synthesis and biological evaluation.

Discovery and Background

Safingol, chemically known as (2S,3S)-2-amino-1,3-octadecanediol, is a saturated derivative of sphingosine.[4][5] Its development was driven by the growing understanding of the role of sphingolipid metabolites in cellular signaling.[6] The sphingolipid pathway involves a delicate balance between pro-apoptotic molecules like ceramide and pro-survival molecules like sphingosine-1-phosphate (S1P).[3][6] Sphingosine kinase (SphK) is the enzyme responsible for the phosphorylation of sphingosine to S1P, and its upregulation has been linked to cancer progression and poor prognosis.[7][8][9]

Safingol was identified as a potent inhibitor of both PKC and SphK.[1][10] Its ability to modulate these key enzymes makes it a promising candidate for cancer therapy, particularly in combination with conventional chemotherapeutic agents.[3][4][7]

Chemical Synthesis

The synthesis of Safingol (L-threo-dihydrosphingosine) has been approached through various stereoselective methods. One practical, large-scale synthesis involves the Henri reaction (a nitroaldol reaction) between hexadecanal and 2-nitroethanol, followed by catalytic hydrogenation and resolution of the resulting racemic mixture.[11][12] Other strategies include divergent syntheses starting from vinyl epoxides or biomimetic routes from serine.[13][14][15][16]

Representative Synthesis Protocol: Henri Reaction and Resolution

This protocol is adapted from a reported practical synthesis of L-threo-dihydrosphingosine.[11][12]

Step 1: Synthesis of dl-threo-2-Nitro-1,3-octadecanediol

-

To a suitable reaction vessel, add 1-hexadecanal and nitroethanol in the presence of a base like triethylamine.

-

Stir the mixture at room temperature under a nitrogen atmosphere for 48 hours.

-

Remove the triethylamine under reduced pressure.

-

Dissolve the residue in an appropriate solvent (e.g., tert-butyl methyl ether) and wash with dilute acid (e.g., 5% HCl).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

-

Recrystallize the crude product from a mixture of ether and pentane to isolate the dl-threo-2-nitro-1,3-octadecanediol.

Step 2: Hydrogenation to dl-threo-dihydrosphingosine

-

Dissolve the dl-threo-2-nitro-1,3-octadecanediol in a suitable solvent such as ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation with hydrogen gas at atmospheric pressure until the reaction is complete (monitored by TLC or other suitable methods).

-

Filter off the catalyst and concentrate the filtrate to obtain the racemic dl-threo-dihydrosphingosine.

Step 3: Resolution of the Racemic Mixture

-

The resolution of the racemic mixture can be achieved using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts.

-

Fractional crystallization of the diastereomeric salts allows for the separation of the desired L-threo diastereomer.

-

The purified diastereomeric salt is then treated with a base (e.g., Na2CO3) to liberate the free L-threo-dihydrosphingosine (Safingol).

Step 4: Formation of this compound

-

Dissolve the purified Safingol base in a suitable solvent.

-

Add a stoichiometric amount of hydrochloric acid to precipitate the this compound salt.

-

Collect the precipitate by filtration and dry under vacuum.

Mechanism of Action

Safingol exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the inhibition of Protein Kinase C (PKC) and Sphingosine Kinase (SphK).[1][3]

Inhibition of Protein Kinase C (PKC)

Safingol is a competitive inhibitor of PKC, binding to the regulatory phorbol-binding domain.[4][10] PKC isoforms are involved in various cellular processes, including cell proliferation and survival. By inhibiting PKC, Safingol can disrupt these signaling pathways, contributing to its anti-tumor effects.[1][10]

Inhibition of Sphingosine Kinase (SphK)

Safingol is a potent competitive inhibitor of SphK, with a reported Ki of approximately 5 µM.[3] By inhibiting SphK, Safingol prevents the conversion of sphingosine to the pro-survival molecule S1P.[3][9] This shifts the cellular balance towards pro-apoptotic ceramide, although studies have shown that Safingol's induction of autophagy can be ceramide-independent.[17][18]

Induction of Autophagy

A key mechanism of Safingol-induced cell death is the induction of autophagy, a process of cellular self-digestion.[1][2] This is in contrast to many conventional chemotherapeutics that primarily induce apoptosis. Safingol-induced autophagy is mediated through the inhibition of the PI3K/Akt/mTOR and MAPK signaling pathways.[1][17]

The inhibition of PKC and the PI3K/Akt/mTOR pathway by Safingol leads to the de-repression of the autophagic machinery.[1][2] This results in the formation of autophagosomes and subsequent lysosomal degradation of cellular components, ultimately leading to cell death.

Signaling Pathways

The following diagram illustrates the central role of Safingol in modulating key signaling pathways.

Caption: Safingol inhibits SphK and PKC, leading to downstream inhibition of pro-survival pathways and induction of autophagy.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Activity of Safingol

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Viability) | ~12 ± 1 µM | HCT-116 | [2] |

| IC50 (Colony Formation) | ~14 ± 1 µM | HCT-116 | [2] |

| Ki (SphK) | ~5 µM | Rat Kidney SphK | [3] |

| IC50 (PKC) | 37.5 µM (enzymatic activity) | Purified Rat Brain PKC | |

| IC50 (PKCα) | 40 µM | Human PKCα |

Table 2: Phase I Clinical Trial Data (Safingol in Combination with Cisplatin)

| Parameter | Value | Notes | Reference |

| Maximum Tolerated Dose (MTD) | Safingol 840 mg/m² + Cisplatin 60 mg/m² | Every 3 weeks | [3][19] |

| Dose-Limiting Toxicities (DLT) - Safingol | Hepatic enzyme elevation | Reversible | [3][19] |

| Dose-Limiting Toxicities (DLT) - Cisplatin | Fatigue, hyponatremia | [19] | |

| Achieved Plasma Concentration (at or near MTD) | > 20 µmol/L | Maintained ≥ 5 µmol/L for 4 hours | [19] |

| Best Response | Stable disease in 6 patients | Average 3.3 months | [19] |

Experimental Protocols

PKC Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of Safingol on PKC.

-

Prepare PKC Enzyme: Purify PKC from a suitable source (e.g., rat brain) or use a commercially available recombinant PKC isoform.

-

Prepare Substrate: Use a suitable PKC substrate, such as histone H1 or a synthetic peptide, and [γ-³²P]ATP.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, CaCl₂, phosphatidylserine, and diacylglycerol (or a phorbol ester like PMA) to activate PKC.

-

Inhibition Assay:

-

Add varying concentrations of Safingol (or vehicle control) to the reaction mixture.

-

Initiate the reaction by adding the PKC enzyme and the substrate/[γ-³²P]ATP mixture.

-

Incubate at 30°C for a specified time (e.g., 10 minutes).

-

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Quantification:

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each Safingol concentration and determine the IC50 value.

Autophagy Detection by Acridine Orange Staining

This protocol describes a method to quantify the formation of acidic vesicular organelles, a hallmark of autophagy.

-

Cell Culture: Plate cells (e.g., HCT-116) in a suitable culture dish and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Safingol or a vehicle control for the desired time period (e.g., 24 hours).

-

Staining:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Add medium containing acridine orange (final concentration ~1 µg/mL) and incubate for 15-30 minutes at 37°C.

-

-

Microscopy/Flow Cytometry:

-

Microscopy: Wash the cells with PBS and observe under a fluorescence microscope. The cytoplasm and nucleus of healthy cells will fluoresce bright green, while acidic autophagic vacuoles will fluoresce bright red or orange.

-

Flow Cytometry: Trypsinize the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the cells using a flow cytometer, measuring the green (e.g., FL1) and red (e.g., FL3) fluorescence. An increase in red fluorescence indicates an increase in autophagic vacuoles.

-

-

Data Analysis: Quantify the percentage of cells exhibiting red fluorescence or the mean red fluorescence intensity to assess the level of autophagy.

The following diagram outlines the general workflow for assessing Safingol-induced autophagy.

Caption: Experimental workflow for the detection and quantification of Safingol-induced autophagy in cancer cells.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting key signaling pathways involved in cell survival and proliferation. Its ability to induce autophagic cell death, both as a single agent and in combination with other chemotherapeutics, provides a unique therapeutic strategy. The data summarized in this guide, along with the detailed protocols, offer a valuable resource for researchers and drug development professionals interested in the further investigation and clinical application of Safingol and other modulators of the sphingolipid pathway.

References

- 1. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Safingol | C18H39NO2 | CID 3058739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. Synergistic effect of the sphingosine kinase inhibitor safingol in combination with 2'-nitroflavone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. endocrine-abstracts.org [endocrine-abstracts.org]

- 10. Partial inhibition of multidrug resistance by safingol is independent of modulation of P-glycoprotein substrate activities and correlated with inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. arkat-usa.org [arkat-usa.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Divergent synthesis of D-erythro-sphingosine, L-threo-sphingosine, and their regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. A phase I clinical trial of safingol in combination with cisplatin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Identification and Validation of Safingol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safingol Hydrochloride (L-threo-dihydrosphingosine hydrochloride) is a synthetic stereoisomer of sphinganine that has demonstrated potent anti-cancer properties. As a modulator of critical cellular signaling pathways, its primary molecular targets have been identified as Protein Kinase C (PKC) and Sphingosine Kinase (SphK). This technical guide provides a comprehensive overview of the target identification and validation of this compound, detailing its mechanism of action, effects on downstream signaling cascades, and the experimental methodologies employed to elucidate its biological function. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound

Safingol, the L-threo-stereoisomer of endogenous sphinganine, is a lysosphingolipid that acts as a competitive inhibitor of key enzymes involved in cell growth, proliferation, and survival. Its hydrochloride salt is the form commonly used in research and clinical investigations. Early studies identified Safingol as a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that are crucial regulators of numerous cellular processes. More recent research has also established Safingol as an inhibitor of Sphingosine Kinase (SphK), the enzyme responsible for phosphorylating sphingosine to the pro-proliferative signaling molecule sphingosine-1-phosphate (S1P). By inhibiting these targets, Safingol disrupts the delicate balance of cellular signaling, leading to the induction of autophagy and potentiation of chemotherapy-induced apoptosis.

Target Identification

The identification of PKC and SphK as the primary targets of this compound has been the result of a combination of biochemical assays and cellular studies.

Protein Kinase C (PKC) Inhibition

Safingol was initially characterized as a PKC inhibitor that competitively interacts with the regulatory phorbol binding domain of the enzyme. This interaction prevents the binding of diacylglycerol (DAG), a natural activator of conventional and novel PKC isoforms, thereby inhibiting their kinase activity.

Sphingosine Kinase (SphK) Inhibition

Further investigations revealed that Safingol also acts as a competitive inhibitor of Sphingosine Kinase, with a particular affinity for SphK1. By blocking the active site of SphK, Safingol prevents the phosphorylation of sphingosine, leading to a decrease in the cellular levels of the pro-survival lipid, S1P. This inhibition shifts the cellular "sphingolipid rheostat" towards an accumulation of pro-apoptotic ceramides.

Target Validation

The roles of PKC and SphK as the key mediators of Safingol's cellular effects have been validated through a series of experiments, including the use of small interfering RNA (siRNA) to specifically knockdown the expression of these target proteins.

Studies have shown that the suppression of specific PKC isoforms, such as PKCδ and PKCε, using siRNA can induce autophagy in a manner similar to Safingol treatment, though not to the same extent. Combining siRNA-mediated depletion of PKCε with a PI3K inhibitor resulted in a level of autophagy comparable to that induced by Safingol alone, confirming that both pathways are critical and independent contributors to its mechanism of action.

Signaling Pathways Modulated by this compound

Safingol's inhibition of PKC and SphK leads to the modulation of several downstream signaling pathways critical for cell fate decisions.

Inhibition of the PI3K/Akt/mTOR Pathway

Safingol has been shown to inhibit the phosphorylation of key components of the PI3K/Akt/mTOR pathway, including Akt, p70S6 kinase (p70S6K), and ribosomal protein S6 (rS6). This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key mechanism through which Safingol exerts its anti-cancer effects.

Induction of Autophagy

A hallmark of Safingol's cellular activity is the induction of autophagy, a catabolic process involving the degradation of cellular components via lysosomes. This is a direct consequence of its inhibitory effects on both PKC and the PI3K/Akt/mTOR pathway.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against its primary targets.

Table 1: Inhibition of Protein Kinase C (PKC) by Safingol

| PKC Isoform | IC50 (µM) | Cell Line/System | Reference |

| Rat Brain PKC (total) | 37.5 (enzymatic activity) | Purified enzyme | [1] |

| Rat Brain PKC (total) | 31 ([³H]PDBu binding) | Purified enzyme | [1] |

| Human PKCα | 40 | MCF-7 DOXR cells | [1] |

| PKCβ-I | Inhibited | HCT-116 cells | [2] |

| PKCδ | Inhibited | HCT-116 cells | [2] |

| PKCε | Inhibited | HCT-116 cells | [2] |

Table 2: Inhibition of Sphingosine Kinase (SphK) by Safingol

| SphK Isoform | Ki (µM) | Method | Reference |

| SphK | ~5 | Competitive inhibition | [3] |

| SphK1 | - | - | - |

| SphK2 | - | Substrate | [4] |

Note: Specific Ki values for SphK1 and SphK2 are not consistently reported in the literature, with some studies suggesting Safingol acts as a substrate for SphK2.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target identification and validation of this compound.

Protein Kinase C (PKC) Inhibition Assay (Representative Protocol)

This protocol is a generalized representation based on common methods for assessing PKC inhibition.

-

Reagents:

-

Purified recombinant human PKC isoforms (e.g., PKCα, β, δ, ε)

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

Lipid activator solution (phosphatidylserine and diacylglycerol)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation cocktail

-

-

Procedure: a. Prepare a reaction mixture containing kinase buffer, lipid activator solution, and the PKC substrate peptide. b. Add varying concentrations of this compound or vehicle control to the reaction mixture. c. Pre-incubate for 10 minutes at 30°C. d. Initiate the kinase reaction by adding [γ-³²P]ATP and the purified PKC enzyme. e. Incubate the reaction for 15-30 minutes at 30°C. f. Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper. g. Wash the phosphocellulose papers extensively with wash buffer to remove unincorporated [γ-³²P]ATP. h. Measure the radioactivity incorporated into the substrate peptide using a scintillation counter. i. Calculate the percentage of PKC inhibition for each Safingol concentration and determine the IC50 value.

Sphingosine Kinase (SphK) Inhibition Assay (Representative Protocol)

This protocol is a generalized representation based on common methods for assessing SphK inhibition.

-

Reagents:

-

Recombinant human SphK1 or SphK2

-

Sphingosine

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.4, 15 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Chloroform/Methanol/HCl (100:200:1, v/v/v)

-

Silica gel thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., 1-butanol/acetic acid/water, 3:1:1, v/v/v)

-

-

Procedure: a. Prepare a reaction mixture containing kinase buffer and sphingosine. b. Add varying concentrations of this compound or vehicle control to the reaction mixture. c. Pre-incubate for 10 minutes at 37°C. d. Initiate the kinase reaction by adding [γ-³²P]ATP and the recombinant SphK enzyme. e. Incubate the reaction for 30-60 minutes at 37°C. f. Stop the reaction by adding chloroform/methanol/HCl. g. Extract the lipids and spot the organic phase onto a silica gel TLC plate. h. Develop the TLC plate using the appropriate solvent system to separate sphingosine-1-phosphate from sphingosine and ATP. i. Visualize the radiolabeled sphingosine-1-phosphate by autoradiography and quantify the spot intensity using densitometry. j. Calculate the percentage of SphK inhibition for each Safingol concentration and determine the Ki value.

Western Blot Analysis for Phosphorylated Proteins

-

Cell Culture and Treatment: a. Plate cells (e.g., HCT-116) and allow them to adhere overnight. b. Treat cells with various concentrations of this compound for the desired time points.

-

Protein Extraction: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Immunoblotting: a. Separate equal amounts of protein on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat dry milk or BSA in TBST. d. Incubate the membrane with primary antibodies against phosphorylated forms of Akt (Ser473), p70S6K (Thr389), or other proteins of interest overnight at 4°C. e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. g. Strip the membrane and re-probe with antibodies against the total forms of the respective proteins to confirm equal loading.

Autophagy Detection by Acridine Orange Staining

-

Cell Culture and Treatment: a. Grow cells on glass coverslips and treat with this compound or vehicle control.

-

Staining: a. Wash cells with PBS and stain with acridine orange (1 µg/mL in PBS) for 15 minutes at 37°C in the dark.

-

Microscopy: a. Wash the cells with PBS and mount the coverslips on glass slides. b. Visualize the cells using a fluorescence microscope. The cytoplasm and nucleus of healthy cells will fluoresce green, while acidic vesicular organelles (AVOs), indicative of autophagy, will fluoresce bright red.

Target Validation using siRNA (Representative Protocol for HCT-116 cells)

This protocol is a generalized representation for siRNA-mediated knockdown.

-

siRNA and Transfection Reagent:

-

Use pre-designed and validated siRNAs targeting the gene of interest (e.g., PKCε) and a non-targeting control siRNA.

-

Use a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

-

-

Transfection Procedure: a. One day before transfection, seed HCT-116 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. b. On the day of transfection, dilute the siRNA in serum-free medium (e.g., Opti-MEM). c. In a separate tube, dilute the transfection reagent in serum-free medium. d. Combine the diluted siRNA and diluted transfection reagent and incubate for 5 minutes at room temperature to allow for complex formation. e. Add the siRNA-lipid complexes to the cells. f. Incubate the cells for 24-72 hours.

-

Validation of Knockdown and Phenotypic Analysis: a. After the incubation period, harvest the cells and validate the knockdown of the target protein by Western blotting or qRT-PCR. b. Treat the transfected cells with this compound and assess the phenotypic outcome of interest (e.g., autophagy induction) to determine if the effect is dependent on the knocked-down target.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling relationships.

References

Methodological & Application

Application Notes and Protocols for Safingol Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safingol Hydrochloride, the L-threo enantiomer of dihydrosphingosine, is a potent inhibitor of Protein Kinase C (PKC) and Sphingosine Kinase (SphK).[1][2][3] It competitively binds to the regulatory phorbol-binding domain of PKC.[3] Safingol has demonstrated anti-cancer properties by inducing apoptosis and autophagy in various cancer cell lines.[4] Furthermore, it has been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents, suggesting its potential use in combination therapies. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of two key enzyme families: Protein Kinase C (PKC) and Sphingosine Kinases (SphK1 and SphK2).[4][5]

-

PKC Inhibition: Safingol acts as a competitive inhibitor of PKC, binding to its regulatory domain.[3] PKC is a family of serine/threonine kinases that play crucial roles in cell proliferation, differentiation, and survival. By inhibiting PKC, Safingol can disrupt these signaling pathways, leading to cell cycle arrest and apoptosis.[4]

-

Sphingosine Kinase (SphK) Inhibition: Safingol also inhibits SphK1 and SphK2.[5][6] These enzymes catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival and proliferation.[5] Inhibition of SphK by Safingol leads to a decrease in S1P levels and an accumulation of sphingosine, which can promote apoptosis.[5]

The dual inhibition of PKC and SphK pathways by Safingol ultimately shifts the cellular balance towards apoptosis and autophagy, making it an agent of interest for cancer therapy.[4][5]

Figure 1: Simplified signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound.

Table 1: Inhibition of Protein Kinase C (PKC)

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Enzymatic Activity) | 37.5 µM | Purified Rat Brain PKC | [7] |

| IC50 (3H-phorbol dibutyrate binding) | 31 µM | Purified Rat Brain PKC | [7] |

| IC50 (Human PKCα) | 40 µM | Overexpressed in MCF-7 DOXR cells | [7] |

Table 2: Effects on Cell Viability and Apoptosis

| Assay | Cell Line | Concentration | Effect | Reference |

| Cell Viability | H295R | 5 µM | 52.30% reduction | [5] |

| Cell Viability | JIL-2266 | 4 µM | 51.96% reduction | [5] |

| Cell Viability | MUC-1 | 3 µM | 30.38% reduction | [5] |

| Cell Viability | TVBF-7 | 8 µM | 51.52% reduction | [5] |

| Apoptosis | SK-GT-5 | 50 µM | 2% +/- 1% of cells | |

| Apoptosis (with Mitomycin C) | SK-GT-5 | 50 µM | 39% +/- 1% of cells | |

| Apoptosis | MKN-74 | 50 µM | 8% +/- 3% of cells | |

| Apoptosis (with Mitomycin C) | MKN-74 | 50 µM | 83% +/- 4% of cells | |

| Apoptosis (Caspase 3/7 activity) | H295R | 7.5 µM | 146.73% increase | [5] |

| Apoptosis (Caspase 3/7 activity) | JIL-2266 | 4 µM | 141.6% increase | [5] |

| Apoptosis (Caspase 3/7 activity) | MUC-1 | 5 µM | 38.20% increase | [5] |

| Apoptosis (Caspase 3/7 activity) | TVBF-7 | 8 µM | 250.14% increase | [5] |

Experimental Protocols

Protein Kinase C (PKC) Inhibition Assay

This protocol is adapted from a non-radioactive, ELISA-based PKC kinase activity assay.[8][9]

Materials:

-

PKC Substrate Microtiter Plate

-

Active PKC enzyme

-

This compound

-

Kinase Assay Dilution Buffer

-

ATP

-

Phospho-specific Substrate Antibody

-

Anti-Rabbit IgG: HRP Conjugate

-

TMB Substrate

-

Stop Solution

-

Wash Buffer

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all buffers and reagents according to the manufacturer's instructions. Dilute this compound to the desired concentrations in Kinase Assay Dilution Buffer.

-

Plate Preparation: Soak the wells of the PKC substrate microtiter plate with 50 µL of Kinase Assay Dilution Buffer for 10 minutes at room temperature. Aspirate the buffer.

-

Reaction Setup:

-

Add 30 µL of diluted this compound or vehicle control to the appropriate wells.

-

Add 30 µL of diluted active PKC enzyme to all wells except the blank.

-

Initiate the kinase reaction by adding 30 µL of ATP solution to each well.

-

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

Termination: Terminate the reaction by emptying the wells.

-

Antibody Incubation:

-

Wash the wells with Wash Buffer.

-

Add 60 µL of Phospho-specific Substrate Antibody to each well and incubate for 60 minutes at room temperature.

-

Wash the wells.

-

Add 60 µL of Anti-Rabbit IgG: HRP Conjugate and incubate for 30 minutes at room temperature.

-

-

Detection:

-

Wash the wells.

-

Add 60 µL of TMB Substrate to each well and incubate in the dark for 30-60 minutes.

-

Add 20 µL of Stop Solution to each well.

-

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of PKC inhibition for each concentration of this compound compared to the vehicle control.

Sphingosine Kinase (SphK) Activity Assay

This protocol is based on a fluorescent assay using NBD-labeled sphingosine.[5]

Materials:

-

Recombinant human SphK1 or SphK2

-

NBD-sphingosine

-

This compound

-

Reaction Buffer (containing 0.05% Triton X-100)

-

ATP

-

384-well plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents and dilute this compound to the desired concentrations in the reaction buffer.

-

Reaction Setup: In a 384-well plate, add the following to a final volume of 20 µL:

-

Recombinant SphK enzyme

-

NBD-sphingosine (e.g., 10 µM final concentration)

-

This compound or vehicle control

-

-

Initiation: Initiate the reaction by adding ATP (e.g., 1 mM final concentration).

-

Measurement: Immediately begin monitoring the change in fluorescence in real-time using a fluorescence plate reader (e.g., Ex/Em = 550/584 nm).

-

Analysis: Determine the initial reaction rates from the fluorescence curves. Calculate the percentage of SphK inhibition for each concentration of this compound compared to the vehicle control.

Cell Viability - MTT Assay

This protocol is a standard colorimetric assay to measure cell metabolic activity as an indicator of cell viability.[6][7][10][11]

Figure 2: General workflow for an MTT cell viability assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium or vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[10]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10]

-

Analysis: Subtract the background absorbance (medium only). Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay - Annexin V Staining

This protocol uses Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[1][4]

Materials:

-

Treated and control cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with this compound, harvest both floating and adherent cells. Centrifuge the cell suspension.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Sphingosine Kinase Expression Increases Intracellular Sphingosine-1-Phosphate and Promotes Cell Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chondrex.com [chondrex.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for In Vivo Administration of Safingol Hydrochloride in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Safingol Hydrochloride in various mouse models, detailing its mechanism of action, formulation, and application in preclinical cancer research. The included protocols offer step-by-step guidance for conducting experiments to evaluate the therapeutic potential of Safingol.

Introduction to this compound

Safingol, the L-threo isomer of dihydrosphingosine, is a potent competitive inhibitor of sphingosine kinase 1 (SphK1).[1][2] SphK1 is a critical enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, survival, and angiogenesis. By inhibiting SphK1, Safingol disrupts the balance between the pro-apoptotic sphingolipids (ceramide and sphingosine) and the pro-survival S1P, leading to an accumulation of ceramides and subsequent induction of apoptosis and autophagy in cancer cells.[3] Safingol has also been shown to induce the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.[3] Its potential as an anti-cancer agent, particularly in combination with other chemotherapeutics, is an active area of research.[2][4]

Data Presentation: Efficacy of Safingol in Mouse Models

The following tables summarize the quantitative data from studies utilizing this compound in mouse models of cancer.

Table 1: Efficacy of Safingol in a Syngeneic Breast Cancer Mouse Model

| Mouse Model | Treatment Group | Dosage and Schedule | Primary Outcome | Result |

| LM3 Syngeneic Breast Cancer (BALB/c mice) | Vehicle | - | Tumor Volume | - |

| 2'-nitroflavone (2'NF) | 0.7 mg/kg, three times per week for two weeks | Tumor Volume | 38% reduction (p<0.05) | |

| Safingol | 0.5 mg/kg, three times per week for two weeks | Tumor Volume | No significant effect | |

| 2'NF + Safingol | 0.7 mg/kg 2'NF + 0.5 mg/kg Safingol, three times per week for two weeks | Tumor Volume | ~80% reduction (p<0.0001) |

Data extracted from a study on the synergistic effect of Safingol and 2'-nitroflavone.[5][6]

Table 2: Efficacy of Liposomal Safingol in a Human AML Xenograft Mouse Model

| Mouse Model | Treatment Group | Dosage and Schedule | Primary Outcome | Result |

| U937 Human AML Xenograft (SCID mice) | Free Safingol | Not specified | Median Survival | 23 days |

| Liposomal Safingol | Not specified | Median Survival | 31 days |

Data from a study on a novel liposomal formulation of Safingol for acute myeloid leukemia.[7]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration

This protocol is adapted from a formulation used in a clinical trial and is suitable for preclinical research.[2] Due to Safingol's low water solubility, a lipid-based emulsion is recommended.[7]

Materials:

-

This compound

-

Egg Phospholipids (e.g., Lipoid 80)

-

Dextrose

-

Lactic Acid

-

Water for Injection (WFI)

-

Normal Saline (0.9% NaCl)

-

Sterile vials

-

Sonicator

-

0.22 µm sterile filter

Procedure:

-

Prepare the Emulsion Concentrate:

-

In a sterile vial, combine the following per mL of final concentrate:

-

2 mg this compound

-

20 mg Egg Phospholipids

-

45.4 mg Dextrose

-

1.2 mg Lactic Acid

-

Add WFI to bring to the desired volume.

-

-

-

Emulsification:

-

Vortex the mixture vigorously.

-

Sonicate the mixture until a homogenous, translucent emulsion is formed. The sonication time and power will need to be optimized based on the specific equipment.

-

-

Sterile Filtration:

-

Sterile-filter the emulsion concentrate through a 0.22 µm filter into a sterile vial.

-

-

Final Dilution:

-

Immediately before administration, dilute the emulsion concentrate with normal saline to the final desired concentration (e.g., 1 mg/mL or lower depending on the required dose and injection volume).[2]

-

Protocol 2: In Vivo Administration of Safingol in a Syngeneic Breast Cancer Mouse Model

This protocol is based on a study using the LM3 murine mammary carcinoma cell line in BALB/c mice.[1][5][6][8]

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

LM3 murine mammary carcinoma cells

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

1 mL syringes with 27-30G needles

-

Prepared this compound solution

-

Calipers

Procedure:

-

Cell Culture and Preparation:

-

Culture LM3 cells in appropriate media until they reach 80-90% confluency.

-

Harvest the cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^5 cells/100 µL.

-

-

Tumor Implantation:

-

Inject 100 µL of the cell suspension (5 x 10^5 cells) subcutaneously into the flank of each mouse.

-

Monitor the mice for tumor growth. Tumors should be palpable within 7-10 days.

-

-

Treatment Initiation:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Measure tumor volume using calipers (Volume = 0.5 x length x width²).

-

-

Safingol Administration:

-

Administer this compound (e.g., 0.5 mg/kg) via intravenous (tail vein) or intraperitoneal injection three times per week for two weeks. The injection volume should be adjusted based on the mouse's weight (typically 100-200 µL).

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the mice for any signs of toxicity (see Protocol 4).

-

-

Endpoint:

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Protocol 3: In Vivo Administration of Liposomal Safingol in a Human AML Xenograft Mouse Model

This protocol is for establishing a human acute myeloid leukemia (AML) xenograft model and treating with a liposomal formulation of Safingol.[7][9]

Materials:

-

Immunodeficient mice (e.g., SCID or NSG), 6-8 weeks old

-

Human AML cell line (e.g., U937)

-

Sterile PBS

-

1 mL syringes with 27-30G needles

-

Liposomal Safingol formulation (can be prepared using the thin-film hydration method followed by extrusion)[10][11]

Procedure:

-

Cell Preparation:

-

Culture U937 cells in appropriate media.

-

Harvest and wash the cells, then resuspend in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.

-

-

Xenograft Implantation:

-

Inject 100 µL of the cell suspension (5 x 10^6 cells) intravenously into the tail vein of each mouse.

-

-

Treatment:

-

Administer the liposomal Safingol formulation intravenously at the desired dose and schedule. The specifics will need to be optimized for the model and formulation.

-

-

Monitoring:

-

Monitor the mice for signs of disease progression (e.g., weight loss, hind limb paralysis) and treatment-related toxicity.

-

Monitor survival as the primary endpoint.

-

Protocol 4: Monitoring Toxicity of Safingol Administration

It is crucial to monitor for potential toxicities during in vivo studies with Safingol. Preclinical and clinical studies have indicated potential for hemolysis and hepatotoxicity.[2][7][12]

Procedures:

-

General Health Monitoring:

-

Observe the mice daily for changes in behavior, appearance (e.g., ruffled fur), and activity levels.

-

Record body weight at least twice a week. Significant weight loss (>15-20%) can be a sign of toxicity.

-

-

Hemolysis Monitoring:

-

Visually inspect urine for any reddish or brownish discoloration, which could indicate hemoglobinuria due to hemolysis.

-

At the end of the study, or if toxicity is suspected, collect blood for a complete blood count (CBC) to assess red blood cell parameters.

-

-

Hepatotoxicity Monitoring: [13][14]

-

At the end of the study, collect blood via cardiac puncture for serum chemistry analysis.

-

Measure liver enzyme levels, specifically Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Elevated levels are indicative of liver damage.

-

Harvest the liver and fix in 10% neutral buffered formalin for histopathological analysis (H&E staining) to look for signs of necrosis, inflammation, or other abnormalities.

-

Visualizations

Safingol's Mechanism of Action

Caption: Safingol inhibits SphK1, leading to apoptosis and ROS production.

General Experimental Workflow for In Vivo Safingol Studies

Caption: Workflow for in vivo evaluation of Safingol in mouse models.

Logical Relationship of Safingol's Cellular Effects

Caption: Cellular effects of Safingol leading to tumor inhibition.

References

- 1. Breast cancer mouse model [bio-protocol.org]

- 2. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of reactive oxygen species and autophagy in safingol-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic effect of the sphingosine kinase inhibitor safingol in combination with 2'-nitroflavone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicina - SYNERGISTIC IN VIVO ANTITUMOR EFFECT OF 2'-NITROFLAVONE AND SAFINGOL COMBINATION - CONICET [bicyt.conicet.gov.ar]

- 6. Medicina - Synergistic in vivo antitumor effect of 2?-nitroflavone and safingol combination - CONICET [bicyt.conicet.gov.ar]

- 7. In vivo efficacy of a novel liposomal formulation of safingol in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]